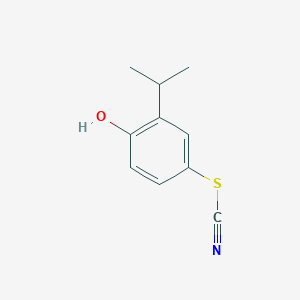
4-Hydroxy-3-(propan-2-yl)phenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 31042: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 31042 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography and recrystallization to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 31042 is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for continuous synthesis and purification of the compound.
化学反应分析
Types of Reactions: NSC 31042 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: NSC 31042 is used as a reagent in various organic synthesis reactions, helping to form complex molecules with specific functional groups.
Biology: In biological research, NSC 31042 is used to study the differentiation of neural stem cells. It helps in understanding the pathways and mechanisms involved in neural development.
Medicine: The compound has potential applications in regenerative medicine, particularly in the treatment of neurodegenerative diseases. It is used to develop therapies that promote the regeneration of damaged neural tissues.
Industry: In the industrial sector, NSC 31042 is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in the synthesis of complex organic compounds.
作用机制
NSC 31042 exerts its effects by interacting with specific molecular targets and pathways. It is known to:
Bind to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulate Gene Expression: The compound can influence the expression of genes related to neural differentiation and development.
Affect Cellular Signaling: It plays a role in modulating signaling pathways that regulate cell growth and differentiation.
相似化合物的比较
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 31042 is unique in its ability to specifically target neural stem cells and promote their differentiation. Compared to similar compounds, it has a higher efficiency in inducing neural differentiation and a lower toxicity profile, making it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
6319-41-1 |
|---|---|
分子式 |
C10H11NOS |
分子量 |
193.27 g/mol |
IUPAC 名称 |
(4-hydroxy-3-propan-2-ylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-7(2)9-5-8(13-6-11)3-4-10(9)12/h3-5,7,12H,1-2H3 |
InChI 键 |
PFOFFYXKDJXQHP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)SC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



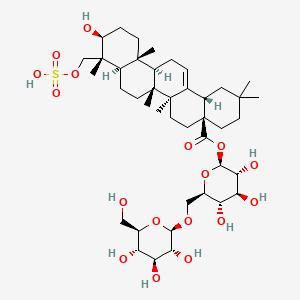
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
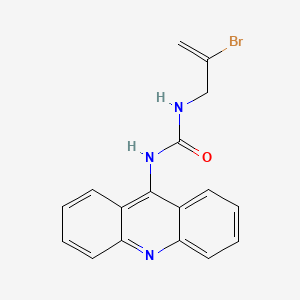
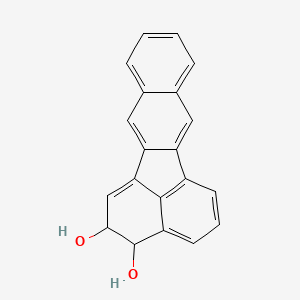
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)

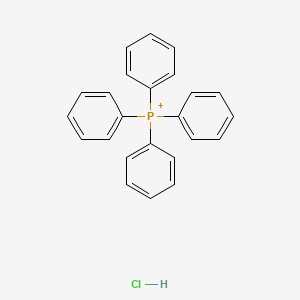




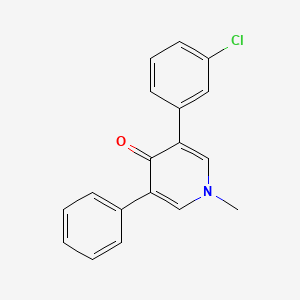
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
